molecular formula C12H11BrN2O2S B2431934 2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester CAS No. 165682-91-7

2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester

Cat. No.: B2431934
CAS No.: 165682-91-7
M. Wt: 327.2
InChI Key: OPQZHGJIMLFQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromo-substituted aniline group attached to the thiazole ring, along with an ethyl ester functional group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester typically involves the reaction of 4-bromoaniline with thiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: The ethyl ester group can participate in condensation reactions with other compounds to form amides or other ester derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions with target proteins, leading to the modulation of their activity. Additionally, the bromo-substituted aniline group can enhance the compound’s binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminothiazole-4-carboxylic acid ethyl ester
  • 2-(4-Chloroanilino)thiazole-4-carboxylic acid ethyl ester
  • 2-(4-Methoxyanilino)thiazole-4-carboxylic acid ethyl ester

Uniqueness

Compared to similar compounds, 2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester is unique due to the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity. The bromo group can enhance the compound’s ability to form specific interactions with biological targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

ethyl 2-(4-bromoanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQZHGJIMLFQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.